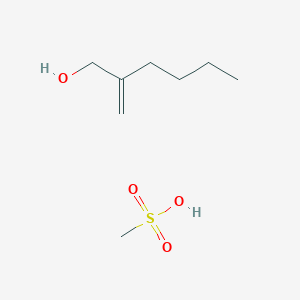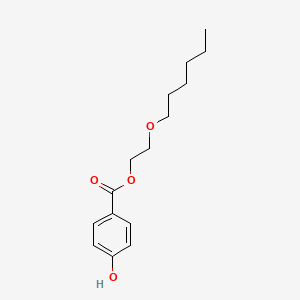
2-(Hexyloxy)ethyl 4-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hexyloxy)ethyl 4-hydroxybenzoate is an organic compound with the molecular formula C15H22O4. It is a derivative of 4-hydroxybenzoic acid, where the hydroxyl group is esterified with 2-(hexyloxy)ethanol. This compound is part of the paraben family, which is widely used as preservatives in cosmetic and pharmaceutical products .
Preparation Methods
The synthesis of 2-(Hexyloxy)ethyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-(hexyloxy)ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(Hexyloxy)ethyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidative products.
Reduction: Reduction reactions can convert the ester group into an alcohol group, although this is less common.
Common reagents for these reactions include nitric acid for nitration, bromine for halogenation, and sulfuric acid for sulfonation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Hexyloxy)ethyl 4-hydroxybenzoate has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and aromatic substitution reactions.
Biology: This compound is studied for its potential biological activity, including antimicrobial and preservative properties.
Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations as a preservative.
Mechanism of Action
The mechanism of action of 2-(Hexyloxy)ethyl 4-hydroxybenzoate primarily involves its ability to inhibit microbial growth. This is achieved through the disruption of microbial cell membranes and interference with enzyme activity, leading to cell death. The molecular targets include various enzymes and membrane proteins essential for microbial survival .
Comparison with Similar Compounds
2-(Hexyloxy)ethyl 4-hydroxybenzoate can be compared with other similar compounds, such as:
Ethyl 4-hydroxybenzoate:
Methyl 4-hydroxybenzoate:
Propyl 4-hydroxybenzoate:
The uniqueness of this compound lies in its longer alkyl chain, which may provide different solubility and preservative properties compared to its shorter-chain counterparts.
Properties
CAS No. |
660868-49-5 |
|---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
2-hexoxyethyl 4-hydroxybenzoate |
InChI |
InChI=1S/C15H22O4/c1-2-3-4-5-10-18-11-12-19-15(17)13-6-8-14(16)9-7-13/h6-9,16H,2-5,10-12H2,1H3 |
InChI Key |
VUOYFXDPRVWCMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCCOC(=O)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


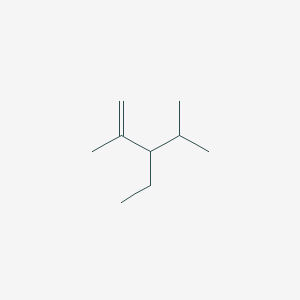
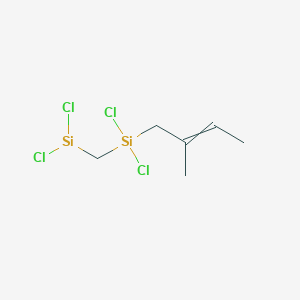
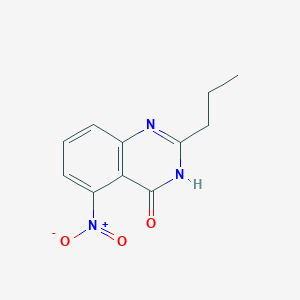
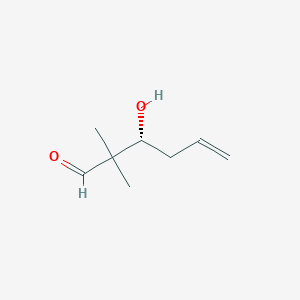
![(1H-Indazol-3-yl)(2-{[(1H-indazol-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12542411.png)
![6-{4-[(2-Fluorophenyl)methoxy]-6-phenylpyrimidin-2(1H)-ylidene}naphthalen-2(6H)-one](/img/structure/B12542414.png)
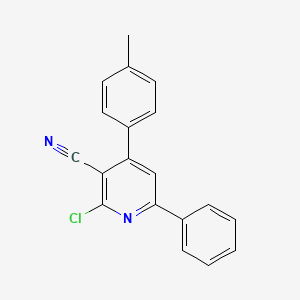
![6-(4-Nitrophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B12542419.png)
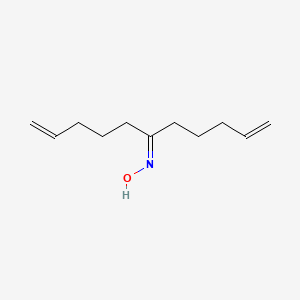
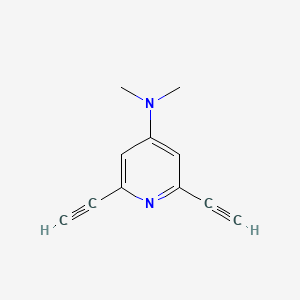
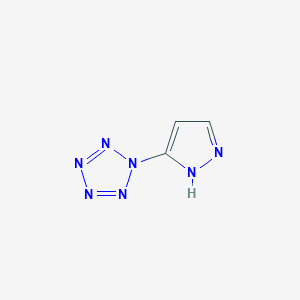
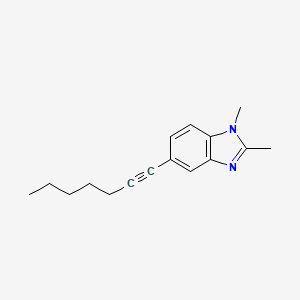
![Acetic acid, [[tris(1-methylethyl)silyl]oxy]-, methyl ester](/img/structure/B12542455.png)
